molecular formula C12H8ClFN2O B8793759 4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile

4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile

Cat. No. B8793759
M. Wt: 250.65 g/mol
InChI Key: HOQINUIIFHZUMM-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C12H8ClFN2O and its molecular weight is 250.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

4-chloro-6-ethoxy-7-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C12H8ClFN2O/c1-2-17-11-3-8-10(4-9(11)14)16-6-7(5-15)12(8)13/h3-4,6H,2H2,1H3

InChI Key

HOQINUIIFHZUMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of 4-chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile (185 mg, 0.83 mmol), triphenylphosphine (392 mg, 1.49 mmol) and ethanol (153 mg, 3.32 mmol) in 15 mL of tetrahydrofuran is added diethylazodicarboxylate (260 mg, 1.80 mmol). The reaction mixture is kept at 0° C. for 45 minutes then stirred at room temperature overnight. The reaction mixture is concentrated in vacuo and purified by flash column chromatography eluting with a gradient of 1 % ethyl acetate in hexane to 5% ethyl acetate in hexane provides 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile, mp 165-166° C.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two

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